molecular formula C10H10ClNO B11900987 4-Chloro-3,3-dimethylindolin-2-one

4-Chloro-3,3-dimethylindolin-2-one

Cat. No.: B11900987
M. Wt: 195.64 g/mol
InChI Key: PHHZZCQXGFZAPE-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,3-dimethylindolin-2-one typically involves the reaction of isatins with appropriate reagents. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The reaction is carried out at elevated temperatures, often around 80°C, with the addition of a catalytic amount of potassium iodide (KI) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindolin-2-one derivatives, while substitution reactions can produce a variety of substituted indolin-2-one compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Research indicates that derivatives of 4-Chloro-3,3-dimethylindolin-2-one exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: Breast Cancer - In a study involving human breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an antitumor agent .
  • Case Study: Hematological Cancers - Derivatives of this compound were evaluated for their efficacy against hematological malignancies. Compounds synthesized from this compound displayed reduced growth in multiple myeloma and leukemia cell lines while promoting apoptosis through upregulation of p53 and Bax genes .

The biological activities of this compound have been explored extensively:

  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various pathogens. Its derivatives have shown activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition in breast cancer cells
AnticancerReduced growth in hematological cancers
AntimicrobialActivity against gram-positive and gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Cytotoxic Activity : Demonstrated significant cytotoxic effects across multiple cancer cell lines.
  • Pharmacokinetics : Studies suggest favorable drug-like properties, including good bioavailability and metabolic stability .

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes, such as acetylcholine esterase, by binding to their active sites. This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,3-dimethylindolin-2-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

4-Chloro-3,3-dimethylindolin-2-one is a compound belonging to the indole family, notable for its unique structure that includes a chloro substituent and two methyl groups on the indolinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : Approximately 195.65 g/mol
  • Physical Appearance : White solid
  • Melting Point : 162–164 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and cellular signaling pathways, leading to effects such as:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines, potentially through apoptosis induction and disruption of critical signaling pathways involved in cell survival.
  • Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity, although detailed mechanisms are still under investigation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from these investigations:

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Observations
TC32 (Ewing Sarcoma)0.9Significant antiproliferative activity observed.
Various Cancer Cell LinesVariesInduced apoptosis and inhibited proliferation in multiple lines.
HepG2 (Liver Cancer)20Moderate inhibition of cell growth noted.

Case Studies

  • Ewing Sarcoma Study :
    A study focused on Ewing Sarcoma cells demonstrated that derivatives of this compound exhibited significant antiproliferative effects with an IC50 value as low as 0.9 µM . This suggests a strong potential for therapeutic application in treating this aggressive cancer type.
  • Mechanistic Insights :
    Research into the mechanism revealed that the compound could inhibit specific enzymes involved in cancer cell metabolism. For example, it was found to affect pathways related to cell cycle regulation and apoptosis.

Properties

IUPAC Name

4-chloro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZZCQXGFZAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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